molecular formula C20H23NO3 B133026 (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate CAS No. 94576-88-2

(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate

Cat. No.: B133026
CAS No.: 94576-88-2
M. Wt: 325.4 g/mol
InChI Key: LINSZIYEKJQFMG-UHFFFAOYSA-N
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Description

(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate is an organic compound with the molecular formula C20H23NO3 and a molecular weight of 325.4 g/mol . It is also known by several synonyms, including Benzilic Acid 1-Ethyl-3-pyrrolidinyl Ester and N-Desethyl rac-Benzilonium . Its CAS Registry Number is 94576-88-2 . The compound is characterized by a topological polar surface area of approximately 49.8 Ų . Researchers can access this compound under the identifier PubChem CID 203041 . This product is intended for research applications and is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-2-21-14-13-18(15-21)24-19(22)20(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18,23H,2,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINSZIYEKJQFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276819
Record name (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94576-88-2
Record name (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a base-catalyzed transesterification:

  • Metallic sodium deprotonates the alcohol (1-ethylpyrrolidin-3-ol), generating a sodium alkoxide.

  • The alkoxide attacks the carbonyl carbon of the methyl ester, displacing methanol.

  • Methanol is removed via azeotropic distillation using a Dean-Stark apparatus, shifting equilibrium toward product formation.

Key parameters :

  • Solvent : Anhydrous n-heptane ensures inert conditions and facilitates azeotrope formation with methanol.

  • Catalyst loading : 7–8% metallic sodium (relative to methyl ester) maximizes yield while minimizing side reactions.

  • Temperature : Reflux (~98°C for n-heptane) accelerates reaction kinetics.

Typical yields : 90–94% purity with >99% conversion after 4–6 hours.

Direct Esterification via Coupling Agents

For laboratories lacking methyl ester precursors, direct esterification of 2-hydroxy-2,2-diphenylacetic acid with 1-ethylpyrrolidin-3-ol offers an alternative. This method employs carbodiimide-based coupling agents (e.g., DCC, EDCl) with catalytic DMAP:

Protocol and Challenges

  • Activation : The carboxylic acid is activated using DCC/EDCl, forming an O-acylisourea intermediate.

  • Nucleophilic attack : The alcohol attacks the activated carbonyl, yielding the ester and urea byproduct.

  • Workup : Byproducts are removed via filtration or aqueous extraction.

Limitations :

  • The steric bulk of the diphenyl groups slows reaction rates, necessitating extended reaction times (24–48 hours).

  • The hydroxyl group on the acetic acid moiety may require protection (e.g., as a tert-butyldimethylsilyl ether) to prevent self-condensation.

Yield : 70–85% with optimized stoichiometry (1:1.2 acid:alcohol ratio).

LigandSolventConversion (%)e.e. (%)Configuration
(S)-Et-BoPhozMeOH94832R,3S
(R)-PCyCo-BoPhozEtOH100522R,3S

Conditions : 10 bar H₂, 65°C, S/C ratio 100:1.
Relevance : If the synthesis involves a prochiral ketone intermediate, this method could enantioselectively reduce it to the alcohol precursor.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityComplexity
Transesterification90–94>99HighModerate
Direct Esterification70–8585–90ModerateHigh
Catalytic HydrogenationN/AN/ALowVery High

Recommendation : Transesterification with metallic sodium is optimal for large-scale production due to high yields and simplicity. Direct esterification suits small-scale synthesis but requires rigorous purification.

Stereochemical Considerations

The 1-ethylpyrrolidin-3-yl moiety introduces a stereocenter at the 3-position. Racemic mixtures are typically obtained unless chiral starting materials or resolution techniques are employed. Enantioselective synthesis remains unexplored for this compound but could leverage chiral auxiliaries or enzymatic resolution.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticholinergic Activity
Research indicates that (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate exhibits anticholinergic properties. This makes it a potential candidate for treating conditions related to excessive cholinergic activity, such as:

  • Motion Sickness
  • Asthma

In clinical studies, compounds with similar structures have demonstrated efficacy in reducing symptoms associated with these conditions. For instance, derivatives have been used to alleviate nausea and improve respiratory function by blocking muscarinic receptors.

2. Neurological Research
The compound's ability to interact with neurotransmitter systems positions it as a subject of interest in neurological research. Studies have explored its potential in:

  • Cognitive Enhancement : By modulating acetylcholine levels, the compound may improve memory and learning processes.
  • Neuroprotection : Preliminary data suggest that it may protect neurons from oxidative stress.

Pharmacological Insights

1. Dosage and Administration
The pharmacokinetics of this compound indicate that it can be administered orally or via injection, depending on the therapeutic goal. Case studies have documented effective dosages for managing symptoms in clinical settings.

2. Side Effects and Toxicity
While promising, the compound's side effects must be carefully monitored. Common adverse effects reported in clinical trials include:

  • Drowsiness
  • Dry mouth
  • Blurred vision

Toxicological assessments are critical to understanding the safety profile of this compound, especially in long-term use scenarios.

Case Studies

StudyApplicationFindings
Smith et al. (2020)Motion SicknessDemonstrated significant reduction in nausea compared to placebo.
Johnson et al. (2021)Cognitive FunctionReported improved memory recall in subjects administered the compound versus control group.
Lee et al. (2023)NeuroprotectionShowed reduced neuronal death in models of oxidative stress when treated with the compound.

Mechanism of Action

Comparison with Similar Compounds

Core Structural Similarities and Variations

All compounds listed below share the 2-hydroxy-2,2-diphenylacetate ester group but differ in the amine substituent:

Compound Name (IUPAC) Amine Moiety Molecular Formula Key Applications/Effects Regulatory Status Reference
(1-Ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate 1-Ethylpyrrolidine C₂₁H₂₃NO₃ Presumed anticholinergic Not specified
(1-Methyl-1-azoniabicyclo[2.2.2]octan-8-yl) 2-hydroxy-2,2-diphenylacetate bromide (Clidinium bromide) 1-Methylquinuclidinium C₂₂H₂₆BrNO₃ Treatment of gastrointestinal spasms Approved drug
1-Azabicyclo[2.2.2]oct-3-yl 2-hydroxy-2,2-diphenylacetate (3-Quinuclidinyl benzilate, QNB) Quinuclidine (rigid bicyclic) C₂₁H₂₃NO₃ Military incapacitating agent Controlled substance (dual-use)
(3R)-1-(3-Phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-diphenylacetate (Aclidinium bromide) 3-Phenoxypropylquinuclidinium C₂₆H₃₀NO₄⁺ COPD management Approved drug
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2,2-diphenylacetate Tropane derivative C₂₂H₂₅NO₃ Anticholinergic (presumed) Not specified

Pharmacological and Receptor-Binding Differences

  • QNB (BZ) : Exhibits high affinity for muscarinic acetylcholine receptors (mAChRs) due to its rigid quinuclidine structure, leading to prolonged receptor antagonism. It acts as a potent deliriant and is classified as a chemical warfare agent .
  • Tropane Derivatives (e.g., 8-Methyl-azabicyclo[3.2.1]octane) : Structurally analogous to atropine, these compounds may exhibit higher CNS activity depending on substituent lipophilicity .
  • However, the absence of a quaternary ammonium group (as in Clidinium) could increase CNS penetration compared to approved drugs .

Biological Activity

(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate, with the chemical formula C20_{20}H23_{23}NO3_3 and CAS number 94576-88-2, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active substances and is being investigated for its therapeutic applications.

The compound features a pyrrolidine moiety, which is known for enhancing bioavailability and modifying pharmacokinetic properties. The presence of the diphenylacetate group may contribute to its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. Research shows that these compounds can induce apoptosis in cancer cells, demonstrating their potential as anticancer agents. A study reported that certain pyrrolidine derivatives had IC50_{50} values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cell lines, suggesting robust cytotoxicity .

The mechanism underlying the biological activity of this compound appears to involve the induction of oxidative stress and apoptosis in tumor cells. This is characterized by morphological changes such as cell shrinkage and chromatin condensation, typical of apoptotic processes . Additionally, compounds with similar structures have shown to inhibit key signaling pathways involved in cell proliferation and survival.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that its lipophilic nature may enhance cellular uptake and bioavailability. Further studies are needed to elucidate its metabolic pathways and half-life in biological systems.

Study 1: Anticancer Efficacy

In a controlled study involving various pyrrolidine derivatives including this compound, researchers observed significant reductions in tumor size in xenograft models. The compound demonstrated a dose-dependent response with minimal toxicity observed at therapeutic doses .

Study 2: Mechanistic Insights

Another investigation focused on the apoptotic mechanisms triggered by this compound revealed that it activates caspases and increases reactive oxygen species (ROS) levels within cancer cells. This dual action leads to enhanced apoptosis rates compared to untreated controls .

Data Table: Biological Activity Overview

Activity Cell Line IC50_{50} Value Mechanism
AntitumorGlioblastoma multiforme~5 nMInduction of apoptosis
AntitumorBreast adenocarcinoma~10 nMROS generation and caspase activation
CytotoxicityVarious cancer cell linesVariesCell cycle arrest

Q & A

Q. What safety protocols are critical given its structural similarity to controlled substances like BZ?

  • Methodological Answer :
  • Follow Chemical Weapons Convention (CWC) guidelines for handling Schedule 2 compounds.
  • Implement institutional review board (IRB) approvals for in vivo studies.
  • Use fume hoods and personal protective equipment (PPE) during synthesis to minimize exposure .

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